N-(3-氨基丙基)-N-丁基-N-甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-aminopropyl)-N-butyl-N-methylamine involves complex chemical reactions, often requiring specific catalysts or conditions to achieve the desired product. For instance, Maji et al. (2000) synthesized related triamine complexes of nickel(II) selenocyanate, showcasing the intricate processes involved in synthesizing compounds with similar structures. The synthesis procedure involves the coordination of nickel(II) centers in a distorted octahedral fashion, indicating the complexity of reactions needed to synthesize such amines (Maji et al., 2000). Laval et al. (2002) developed a template synthesis for assembling polyamines via amino acids, using cobalt(III) in a biomimetic manner, which could be analogous to methods for synthesizing N-(3-aminopropyl)-N-butyl-N-methylamine (Laval et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminopropyl)-N-butyl-N-methylamine reveals complex arrangements and bonding patterns. For example, the study by Codina et al. (1999) on palladium(II) and platinum(II) polyamine complexes provides insights into the coordination chemistry and molecular structure of related amines. These complexes exhibit specific geometric arrangements that could be reflective of the structural aspects of N-(3-aminopropyl)-N-butyl-N-methylamine (Codina et al., 1999).

Chemical Reactions and Properties

The chemical reactions involving N-(3-aminopropyl)-N-butyl-N-methylamine and its properties can be complex, involving various reactants and conditions. The study by Ellman et al. (2002) on N-tert-butanesulfinyl imines illustrates the versatility of similar compounds in asymmetric synthesis, indicating the potential reactivity of N-(3-aminopropyl)-N-butyl-N-methylamine in various chemical contexts (Ellman et al., 2002).

Physical Properties Analysis

The physical properties of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility, boiling point, and melting point, are crucial for understanding its behavior in different environments. Although specific data on N-(3-aminopropyl)-N-butyl-N-methylamine were not directly available, studies on related compounds provide valuable insights. For instance, the research by Denton et al. (2007) on the preparation of N-alkylbis(3-aminopropyl)amines offers data on physical properties that can be analogous to those of N-(3-aminopropyl)-N-butyl-N-methylamine, such as solubility and reactivity under various conditions (Denton et al., 2007).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other compounds, is essential for comprehensively characterizing N-(3-aminopropyl)-N-butyl-N-methylamine. Wolfe et al. (1970) examined the reactions of amines with N-substituted phthalimides, providing a basis for understanding the chemical behavior of similar amines (Wolfe et al., 1970).

科学研究应用

配位化学中的合成和表征

N-(3-氨基丙基)-N-丁基-N-甲基胺及其衍生物已被广泛研究,用于合成和表征各种大环和配位化合物。例如,2,6-双(2-甲醛苯氧甲基)吡啶与N-(3-氨基丙基)-N-丁基-N-甲基胺衍生物的反应导致了一类新的氧杂氮大环配体的合成,与Y(III)、Ln(III)、Zn(II)和Cd(II)阳离子形成广泛的配位可能性(Lodeiro et al., 2004)。类似地,这些配体与Zn(II)形成的配合物的合成、晶体结构和荧光性质已经得到表征,显示出显著的荧光强度,并通过π-π堆积形成1D链状结构(Xi, 2008)。

有机反应中的催化应用

氨基功能化化合物,包括N-(3-氨基丙基)-N-丁基-N-甲基胺,已被用于增强酯交换等有机反应中催化剂的寿命。研究表明,这些胺类化合物的存在影响了催化剂的碱性和碱性强度,显著影响了催化活性和反应产物的产率(Samerjit et al., 2016)。

在聚合物科学中的应用

在聚合物科学中,N-(3-氨基丙基)-N-丁基-N-甲基胺衍生物被用作缩聚聚合的单体,特别是在生成聚(4-烷基-4-氮七亚甲撑二酰胺)方面。已报道了一种改进的过程,包括双共轭加成,随后进行催化氢化,产率接近定量且纯度高(Denton et al., 2007)。

生化洞察和代谢途径

N-(3-氨基丙基)-N-丁基-N-甲基胺及相关化合物的生化意义也值得关注。例如,研究突出了类似化合物在合成S-腺苷甲硫氨酸(SAM)中的作用,SAM是一种关键的生物分子,参与在各种代谢反应中转移亚甲基、氨基、核糖基和氨基丙基团(Fontecave et al., 2004)。

作用机制

Target of Action

It is structurally similar to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine and N-(3-aminopropyl)cyclohexylamine , which are known to interact with Histone acetyltransferase KAT2B and spermine synthase respectively. These targets play crucial roles in gene expression and cell growth.

Mode of Action

Based on its structural similarity to n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine , it may interact with its targets to modulate their activity. This could result in changes in cellular processes such as gene expression, cell growth, and survival.

Biochemical Pathways

Compounds with similar structures have been shown to influence pathways related to cell survival, apoptosis, autophagy, and necroptosis .

Pharmacokinetics

Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been analyzed using reverse phase (rp) hplc methods , suggesting that similar techniques could be used to study the pharmacokinetics of N-(3-aminopropyl)-N-butyl-N-methylamine.

Result of Action

Based on its structural similarity to other compounds, it may influence gene expression, cell growth, and survival .

Action Environment

Similar compounds like n-(3-aminopropyl)-n-dodecylpropane-1,3-diamine have been evaluated under various conditions , suggesting that environmental factors could potentially influence the action of N-(3-aminopropyl)-N-butyl-N-methylamine.

属性

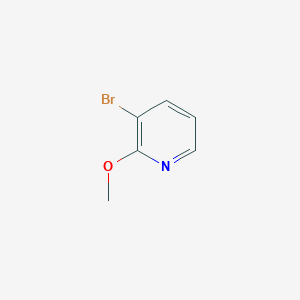

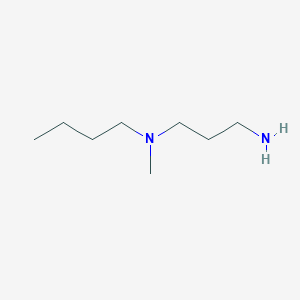

IUPAC Name |

N'-butyl-N'-methylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-4-7-10(2)8-5-6-9/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBZJBVQYLKTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427958 |

Source

|

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-N-butyl-N-methylamine | |

CAS RN |

13595-43-2 |

Source

|

| Record name | N-(3-aminopropyl)-N-butyl-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B87372.png)

![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)